N-{4-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide
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Overview
Description
N-{4-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide is a complex organic compound with the molecular formula C23H21N5O. This compound is notable for its unique structure, which includes a pyrido[1,2-a]benzimidazole core, a cyano group, and an acetamide moiety.
Scientific Research Applications
N-{4-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Preparation Methods
The synthesis of N-{4-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[1,2-a]benzimidazole core.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.
Attachment of the Propyl Group: The propyl group is added via an alkylation reaction.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide moiety
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-{4-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid
Mechanism of Action
The mechanism of action of N-{4-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-{4-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide can be compared with other similar compounds, such as:
N-{4-[(4-cyano-3-phenylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide: This compound has a phenyl group instead of a propyl group, which may affect its chemical and biological properties.
N-{4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-[4-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-3-6-16-13-22(26-18-11-9-17(10-12-18)25-15(2)29)28-21-8-5-4-7-20(21)27-23(28)19(16)14-24/h4-5,7-13,26H,3,6H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUJIHUNYIHXCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)NC(=O)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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